Application: Dichloropyrimidines are used as starting reagents for the synthesis of disubstituted pyrimidines.
Method of Application: This involves tandem amination and Suzuki-Miyaura cross-coupling.
Results: The result is the formation of disubstituted pyrimidines.
Application: Dichloropyrimidines are used in biarylpyrimidine synthesis involving biaryl cross-coupling.
Method of Application: The specific methods of application can vary widely depending on the target compound.
Results: The result is the production of various biarylpyrimidines.
Application: Dichloropyrimidines are used as intermediates in agrochemical synthesis.
Method of Application: The specific methods of application in agrochemical synthesis can vary widely depending on the target compound.
Results: The result is the production of various agrochemical compounds.
Application: Dichloropyrimidines are used as intermediates in dyestuff synthesis.
Method of Application: The specific methods of application in dyestuff synthesis can vary widely depending on the target compound.
Results: The result is the production of various dyestuff compounds.
Application: Dichloropyrimidines are used as intermediates in the synthesis of materials.
Method of Application: The specific methods of application in material synthesis can vary widely depending on the target compound.
Application: Pyrimidine derivatives, including dichloropyrimidines, are found in nature as flavors and fragrances.
Results: These compounds contribute to the flavor and fragrance profiles of various natural products.
Application: Pyrimidine derivatives, including dichloropyrimidines, are found in DNA and RNA.
Results: These compounds are essential for the structure and function of DNA and RNA.
Application: Pyrimidine derivatives, including dichloropyrimidines, are used in the development of antifolate therapeutics.
Results: These compounds have been used to develop treatments for various diseases.
Application: Pyrimidine derivatives, including dichloropyrimidines, are used in the development of tyrosine kinase inhibitors.
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is an organic compound with the molecular formula C₆H₅Cl₂N₃O₂ and a molecular weight of approximately 222.03 g/mol. It features a pyrimidine ring substituted with amino and carboxylate functional groups, as well as two chlorine atoms at the 2 and 5 positions. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its structural characteristics and biological activity .
These reactions are significant for synthesizing derivatives with enhanced biological properties or improved solubility .
Research indicates that methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate exhibits various biological activities, including:
The synthesis of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate typically involves several steps:
These methods highlight the versatility of synthetic approaches available for producing this compound .
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate has several applications:
Interaction studies involving methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential side effects. For instance:
Several compounds share structural similarities with methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | Similar pyrimidine structure but different chlorine positions | Different biological activity profile |
2-Amino-4-chloro-5-methylpyrimidine | Contains only one chlorine atom | Lacks carboxylate functionality |
4-Amino-2-chloro-pyrimidine | Simpler structure with only one amino group | Less complex than methyl 6-amino derivative |
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate stands out due to its specific substitution pattern and the presence of both amino and carboxylate groups, which enhance its reactivity and biological activity compared to similar compounds .
Irritant